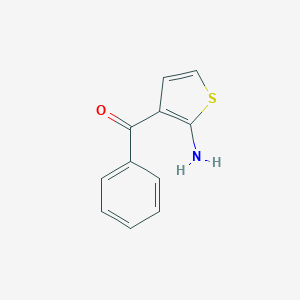

(2-amino-3-thienyl)(phenyl)methanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-aminothiophen-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c12-11-9(6-7-14-11)10(13)8-4-2-1-3-5-8/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIMIQNIBMDZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(SC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349395 | |

| Record name | (2-Aminothiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21582-44-5 | |

| Record name | (2-Aminothiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological activity of (2-amino-3-thienyl)(phenyl)methanone derivatives

An In-Depth Technical Guide to the Biological Activity of (2-amino-3-thienyl)(phenyl)methanone Derivatives

Foreword: The Emergence of a Privileged Scaffold in Drug Discovery

The (2-amino-3-thienyl)(phenyl)methanone core represents a versatile and "privileged" scaffold in medicinal chemistry. Its unique structural and electronic properties have positioned it as a foundational element for the development of novel therapeutic agents targeting a wide array of biological pathways. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, multifaceted biological activities, and therapeutic potential of this promising class of compounds. We will delve into the causal relationships behind their mechanisms of action, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses, to provide a field-proven perspective on their journey from chemical synthesis to potential clinical application.

The Synthetic Keystone: Gewald Aminothiophene Synthesis

The primary and most efficient route to the (2-amino-3-thienyl)(phenyl)methanone scaffold is a variation of the Gewald aminothiophene synthesis. This multi-component reaction is favored for its operational simplicity and the ability to generate a diverse library of derivatives by modifying the initial building blocks.

A representative synthetic pathway involves the reaction of a β-ketonitrile with an active methylene compound in the presence of elemental sulfur and a base. A more specific and elaborated synthesis for 5-arylethynyl derivatives, which have shown significant biological activity, follows a multi-step process.[1] This begins with a Knoevenagel condensation, followed by cyclization with elemental sulfur to form the core thiophene ring.[1] Subsequent protection, regioselective iodination, Sonogashira cross-coupling, and deprotection yield the final, highly functionalized derivatives.[1]

Experimental Protocol: Multi-step Synthesis of 5-arylethynyl-(2-aminothiophen-3-yl)(phenyl)methanones[1]

-

Knoevenagel Condensation: An appropriate β-ketoester is reacted with an aldehyde in the presence of a catalytic amount of β-alanine under acidic conditions to form an enone.

-

Gewald Cyclization: The resulting enone is cyclized with elemental sulfur in a suitable solvent to yield the 2-aminothiophene core.

-

Amine Protection: The 2-amino group is protected, commonly with a Boc group, to prevent side reactions in subsequent steps.

-

Regioselective Iodination: A 5-iodo substitution is introduced onto the thiophene ring via electrophilic aromatic substitution using N-iodosuccinimide.

-

Sonogashira Cross-Coupling: The iodinated thiophene is coupled with various terminal alkynes using a palladium catalyst to introduce the 5-arylethynyl moiety.

-

Deprotection: The protecting group on the 2-amino function is removed, typically with hydrazine, to afford the final (2-amino-3-thienyl)(phenyl)methanone derivatives.

This synthetic flexibility is paramount, as it allows for systematic modifications across the scaffold to probe structure-activity relationships and optimize for potency and selectivity against various biological targets.

Caption: Generalized workflow for the synthesis of 5-arylethynyl-(2-aminothiophen-3-yl)(phenyl)methanone derivatives.

A Spectrum of Biological Activities

The true value of the (2-amino-3-thienyl)(phenyl)methanone scaffold lies in its ability to interact with a diverse range of biological targets. This section explores the most significant and well-documented activities of its derivatives.

Allosteric Modulation of the A1 Adenosine Receptor (A1AR)

One of the most profound activities discovered for this class of compounds is their role as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR).[1] A1AR agonists are known to have potential as anti-ischemic, antinociceptive, and anti-epileptic agents, but their clinical development has been hampered by cardiovascular side effects.[1] PAMs offer a more nuanced approach, enhancing the effect of the endogenous agonist (adenosine) in a spatially and temporally specific manner, which can mitigate off-target effects.[1]

Derivatives of (2-aminothiophen-3-yl)(phenyl)methanone have been identified as potent A1AR PAMs.[1] Structure-activity relationship (SAR) studies have revealed that substitutions at the 4- and 5-positions of the thiophene ring are critical for activity.[2] Specifically, a 4-neopentyl substitution and a 5-arylethynyl group significantly enhance the allosteric modulation.[1][2] Further modifications to the terminal phenyl ring of the 5-arylethynyl moiety, such as fluoro or trifluoromethyl substitutions, can further increase PAM activity.[1][2]

Caption: Mechanism of A1AR positive allosteric modulation by (2-amino-3-thienyl)(phenyl)methanone derivatives.

Table 1: A1AR Positive Allosteric Modulator (PAM) Activity

| Compound ID | 5-Terminal Phenyl Substitution | PAM Enhancement Effect (Bmax Shift) | Reference |

|---|---|---|---|

| 7 | Unsubstituted | Highly Effective | [1] |

| 12 | 2-Fluoro | ~73% | [2] |

| 15 (MRS7935) | 3,4-Difluoro | ~73% | [1][2] |

| 21 | 2-Trifluoromethyl | ~73% | [1][2] |

| Reference | - | ~77% |[2] |

Anticancer Activity

The thienyl nucleus is a core structure in numerous cancer growth inhibitors, and derivatives of (2-amino-3-thienyl)(phenyl)methanone are no exception.[3] These compounds have demonstrated significant cytotoxic effects against various human cancer cell lines, including brain, breast, and colon cancer.[3][4][5]

One key mechanism of action for certain derivatives is the inhibition of tubulin polymerization.[4] By interfering with microtubule dynamics, these compounds can arrest cancer cells in the mitotic phase of the cell cycle, ultimately leading to apoptosis.[4] For instance, di(3-thienyl)methanol exhibited potent activity against T98G brain cancer cells while showing significantly less cytotoxicity towards normal human HEK cells, indicating a favorable therapeutic window.[3][6] The small size of these molecules may also aid in drug delivery and chemosensitization.[3]

Caption: Proposed anticancer mechanism via inhibition of tubulin polymerization.

Table 2: In Vitro Anticancer Cytotoxicity (IC₅₀ Values)

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Di(3-thienyl)methanol | T98G (Brain Cancer) | Potent Activity (Concentration Dependent) | [3][6] |

| 2-Aryl-6,7-methylenedioxyquinolin-4-one (Analog 39) | HCT-116 (Colon) | 0.07 - 0.19 | [4] |

| 2-Aryl-6,7-methylenedioxyquinolin-4-one (Analog 39) | HL-60 (Leukemia) | 0.07 - 0.19 | [4] |

| Thieno[2,3-d]pyrimidine (Analog 14) | MCF7 (Breast Cancer) | 22.12 | [5] |

| Doxorubicin (Reference) | MCF7 (Breast Cancer) | 30.40 |[5] |

Anti-inflammatory and Analgesic Effects

Inflammation is a critical factor in numerous diseases. The thiophene scaffold has been recognized for its anti-inflammatory properties.[7] Derivatives incorporating this core have shown significant in vivo anti-inflammatory efficacy, in some cases superior to the standard drug celecoxib.[7] The primary mechanism appears to be the inhibition of pro-inflammatory mediators, notably a remarkable inhibitory effect on the production of tumor necrosis factor-alpha (TNF-α).[7]

The evaluation of these compounds often involves the formalin-induced paw edema bioassay, a standard preclinical model for assessing anti-inflammatory potential.[7] Certain derivatives not only reduce inflammation but also exhibit promising and long-acting analgesic effects, exceeding that of reference drugs.[7]

Table 3: In Vivo Anti-inflammatory Activity (Formalin-Induced Paw Edema)

| Compound ID | Onset of Action | Duration of Action | Analgesic Effect | Reference |

|---|---|---|---|---|

| Compound 6 | Fast | Long | Promising & Long-acting | [7] |

| Compound 11a | Fast | Long | Not specified | [7] |

| Celecoxib (Reference) | Slower | Shorter | Standard |[7] |

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibacterial agents.[8] Thiophene-based compounds, including (2-amino-3-thienyl)(phenyl)methanone derivatives, have emerged as a promising area of investigation.[9] These compounds can act as antivirulence agents, for example, by inhibiting the biogenesis of pili in uropathogenic E. coli without affecting bacterial growth, which may reduce the selective pressure for resistance development.[9]

Furthermore, related heterocyclic compounds have demonstrated potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.[10] The mechanism can involve preventing biofilm formation, a key factor in chronic and persistent infections.[8][10]

Table 4: Antimicrobial Spectrum of Activity

| Compound Class | Target Organism | Activity Noted | Reference |

|---|---|---|---|

| 2-Amino-3-acyl-tetrahydrobenzothiophene | Uropathogenic E. coli | Inhibition of pilus biogenesis | [9] |

| 2,3-N,N-diphenyl quinoxaline derivatives | MRSA, VRE | MIC values from 0.25 to 1 mg/L | [10] |

| Feleucin-K3 Analogs | MRSA | Inhibition of biofilm formation |[8] |

Self-Validating Experimental Protocols

The integrity of the data presented relies on robust and reproducible experimental design. Below are foundational protocols for assessing the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

-

Cell Culture: Plate human cancer cells (e.g., T98G, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the (2-amino-3-thienyl)(phenyl)methanone derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a classic and reliable model for evaluating acute inflammation.

-

Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

-

Grouping and Dosing: Divide animals into groups: a control group (vehicle), a reference group (e.g., indomethacin or celecoxib), and test groups receiving different doses of the derivative compounds. Administer treatments orally or via intraperitoneal injection 1 hour before inducing inflammation.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Analysis: Calculate the percentage of edema inhibition for each test group compared to the control group at each time point. The self-validating nature of this protocol comes from the inclusion of both negative (vehicle) and positive (standard drug) controls, which ensures that the observed effects are due to the test compound and provides a benchmark for its potency.

Conclusion and Future Horizons

The (2-amino-3-thienyl)(phenyl)methanone scaffold is a testament to the power of privileged structures in medicinal chemistry. The derivatives from this core have demonstrated a remarkable breadth of biological activities, including potent and specific allosteric modulation of A1AR, broad-spectrum anticancer effects, significant anti-inflammatory and analgesic properties, and novel antimicrobial mechanisms.

The future of this chemical class is bright. The next logical steps involve:

-

Lead Optimization: Leveraging the established SAR to design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles (ADME properties).

-

In-depth Mechanistic Studies: Moving beyond phenotypic screening to identify the precise molecular targets and signaling pathways for the anticancer and antimicrobial activities.

-

In Vivo Efficacy Models: Progressing the most promising candidates into more complex preclinical models of pain, cancer, and infectious disease to validate their therapeutic potential.

For drug development professionals, the (2-amino-3-thienyl)(phenyl)methanone core represents a fertile ground for innovation, offering multiple avenues to address unmet medical needs across neurology, oncology, inflammation, and infectious diseases.

References

-

Tosh, D. K., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Omega. Available at: [Link]

-

Abdel-rahman, D. A., et al. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic Chemistry. Available at: [Link]

-

Al-Abdullah, N. H., et al. (2014). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. European Journal of Medicinal Chemistry. Available at: [Link]

-

Siddiqui, N., et al. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules. Available at: [Link]

-

Tosh, D. K., et al. (2023). Structure-activity relationship of 5-arylethynyl derivatives of (2-aminothiophen-3-yl)(phenyl)methanones as A1 adenosine receptor positive allosteric modulators. American Chemical Society. Available at: [Link]

-

Pasha, M. A., et al. (2021). Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. ResearchGate. Available at: [Link]

-

Siddiqui, N., et al. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules. Available at: [Link]

-

Pinto, A. V., et al. (2022). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. Molecules. Available at: [Link]

-

Guzman, J. D., et al. (2021). Compounds Containing 2,3-Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin-Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms. ResearchGate. Available at: [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

-

Wang, Y., et al. (2022). Potent Antimicrobial and Antibiofilm Activities of Feleucin-K3 Analogs Modified by α-(4-Pentenyl)-Ala against Multidrug-Resistant Bacteria. MDPI. Available at: [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

-

Hsieh, C. H., et al. (2012). Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly. Molecules. Available at: [Link]

-

Köksal, M., et al. (2005). Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives. Archiv der Pharmazie. Available at: [Link]

- N/A

- N/A

-

Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]

Sources

- 1. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of 5-arylethynyl derivatives of (2-aminothiophen-3-yl)(phenyl)methanones as A1 adenosine receptor positive allosteric modulators | Poster Board #749 - American Chemical Society [acs.digitellinc.com]

- 3. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane [mdpi.com]

- 4. Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Discovery and Characterization of (2-amino-3-thienyl)(phenyl)methanone as a Foundational Scaffold for A1 Adenosine Receptor Positive Allosteric Modulators

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The A1 adenosine receptor (A1AR) is a G protein-coupled receptor (GPCR) with significant therapeutic potential in cardiovascular and neurological disorders. However, the clinical development of direct-acting (orthosteric) agonists has been consistently thwarted by dose-limiting side effects stemming from the receptor's ubiquitous expression. This guide details the discovery and characterization of the (2-amino-3-thienyl)(phenyl)methanone chemical scaffold, the foundational structure for the first-in-class positive allosteric modulators (PAMs) of the A1AR. By binding to a distinct, allosteric site, these molecules enhance the receptor's response to the endogenous agonist, adenosine, in a spatially and temporally specific manner. This offers a refined therapeutic strategy that avoids the pitfalls of systemic, continuous receptor activation. We will explore the initial discovery, the mechanistic underpinnings of its allosteric action, the critical experimental workflows for its characterization, and the evolution of this scaffold toward clinical candidates, providing a comprehensive technical overview for researchers in the field.

Introduction: The Allosteric Solution to the A1AR Agonist Problem

The A1 adenosine receptor is a crucial regulator of physiological function, particularly in the central nervous system (CNS) and the cardiovascular system.[1] Activation of A1AR, which couples to inhibitory G proteins (Gi/o), leads to neuronal hyperpolarization, reduced neurotransmitter release, and negative chronotropic and dromotropic effects in the heart.[1][2] These actions make A1AR an attractive target for treating conditions like neuropathic pain, epilepsy, and cardiac ischemia.[1]

However, the therapeutic promise of orthosteric A1AR agonists—molecules that directly bind to and activate the same site as adenosine—has not been realized. Their clinical translation has been consistently hindered by a narrow therapeutic window, with on-target but off-tissue side effects such as bradycardia, hypotension, and sedation emerging at therapeutic doses.[3][4] This is a direct consequence of activating a widely expressed receptor systemically.

Positive allosteric modulation presents an elegant solution. PAMs bind to a topographically distinct site on the receptor, exerting little to no effect on their own.[5][6][7] Instead, they enhance the affinity and/or efficacy of the endogenous agonist, adenosine.[1][5] This approach has two major advantages:

-

Spatial and Temporal Selectivity: PAMs amplify A1AR signaling primarily where and when endogenous adenosine levels are elevated, such as in regions of ischemia, inflammation, or high neuronal activity.[8] This localizes the therapeutic effect, sparing tissues under normal physiological conditions.

-

Preservation of Physiological Signaling: By modulating, rather than overriding, the natural rhythm of adenosine signaling, PAMs may reduce the incidence of receptor desensitization and tachyphylaxis often seen with full agonists.[1][8]

The discovery of the 2-amino-3-benzoylthiophene class, built upon the (2-amino-3-thienyl)(phenyl)methanone core, was a seminal event, identifying the first-ever PAMs for the A1AR and providing a critical proof-of-concept for this therapeutic strategy.[1][5]

Discovery of the 2-Amino-3-Benzoylthiophene Scaffold

The journey began in the 1990s with the high-throughput screening of chemical libraries to identify non-agonist ligands that could modulate A1AR function.[5] This led to the landmark identification of a series of 2-amino-3-benzoylthiophenes.[1] The most well-characterized early example from this series was PD 81,723 ((2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone).[1][5]

Pharmacological studies quickly confirmed that these compounds did not compete for the orthosteric adenosine binding site but instead acted through an allosteric mechanism.[5] They were shown to markedly slow the dissociation rate of orthosteric agonists and enhance their binding affinity, hallmarks of positive allosteric modulation.[1][5] This discovery established the (2-amino-3-thienyl)(phenyl)methanone framework as a viable and promising scaffold for developing novel A1AR-targeted therapeutics.

Mechanism of Action: Fine-Tuning A1AR Signaling

A1AR PAMs from this class operate through a sophisticated mechanism that enhances the receptor's natural signaling cascade without directly activating it.

-

Binding to a Novel Allosteric Pocket: For years, the precise binding site remained elusive. Recent breakthroughs in cryo-electron microscopy (cryo-EM) have revealed that these PAMs, exemplified by the advanced analog MIPS521, bind to a novel, extrahelical allosteric pocket.[3] This site is located on the outer surface of the receptor, at the interface of transmembrane helices 1, 6, and 7, facing the lipid bilayer.[3]

-

Positive Cooperativity: The binding of the PAM to this allosteric site induces a conformational change in the receptor that, in turn, increases the affinity and/or efficacy of adenosine at the orthosteric site.[1][5] This synergistic interaction is known as positive cooperativity.

-

Kinetic Stabilization: A key mechanistic feature is the ability of the PAM to stabilize the agonist-receptor-G protein complex.[3] This is evidenced by a significant reduction in the dissociation rate of the orthosteric agonist, effectively "trapping" it in the binding pocket for a longer duration and prolonging its signaling effect.[1]

The downstream consequence of this modulation is an amplification of the canonical A1AR signaling pathway: enhanced Gi/o protein activation, leading to a more profound inhibition of adenylyl cyclase and a greater reduction in intracellular cyclic AMP (cAMP) levels.

Caption: A1AR signaling pathway with PAM interaction.

Core Experimental Workflow for Characterization

The identification and validation of a novel A1AR PAM requires a systematic, multi-step experimental approach to confirm its mechanism of action, potency, and selectivity.

Caption: Experimental workflow for A1AR PAM characterization.

Part A: In Vitro Binding Assays

Causality: The first step is to establish that the compound interacts with the A1AR and quantifiably enhances the binding of a known orthosteric agonist. Radioligand binding assays are the gold standard for this purpose.[9][10][11] They provide direct evidence of positive cooperativity in affinity.

Protocol: Radioligand Equilibrium Binding Assay

-

Preparation: Prepare cell membranes from a stable cell line overexpressing the human A1AR (e.g., CHO-K1 or HEK293 cells).

-

Incubation Mixture: In a 96-well plate, combine:

-

Cell membranes (typically 20-50 µg protein per well).

-

A fixed, low concentration (near the Kd) of a high-affinity A1AR agonist radioligand, such as [³H]-CCPA (2-chloro-N⁶-cyclopentyladenosine).[12][13]

-

A range of concentrations of the putative PAM (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Controls:

-

Total Binding: Radioligand and membranes only.

-

Non-specific Binding (NSB): Radioligand, membranes, and a high concentration of a non-radiolabeled A1AR antagonist (e.g., 10 µM DPCPX) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2-3 hours to allow the binding to reach equilibrium.

-

Termination: Rapidly harvest the membranes by filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Analysis: Calculate specific binding (Total Binding - NSB). A true PAM will cause a concentration-dependent increase in the specific binding of the agonist radioligand above its baseline.[12] This directly demonstrates an increase in agonist affinity.

Part B: In Vitro Functional Assays

Causality: After confirming an effect on binding, it is crucial to demonstrate that this translates to an enhancement of receptor function. Since A1AR is Gi/o-coupled, its activation inhibits adenylyl cyclase, leading to decreased cAMP levels.[10] A functional assay measuring this endpoint is a direct readout of receptor activation.

Protocol: cAMP Accumulation Assay

-

Cell Culture: Plate A1AR-expressing cells in a 96-well plate and grow to near confluence.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) for 15-30 minutes to prevent the degradation of cAMP.

-

Modulator Addition: Add varying concentrations of the test PAM to the wells and incubate for 15-20 minutes.

-

Stimulation: Add a fixed, sub-maximal (e.g., EC₂₀) concentration of an A1AR agonist (e.g., adenosine or NECA) in the presence of a stimulating agent for adenylyl cyclase, typically forskolin. The agonist will inhibit this forskolin-stimulated cAMP production.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[14][15]

-

Analysis: A PAM will cause a concentration-dependent potentiation of the agonist's ability to inhibit forskolin-stimulated cAMP production. This is observed as a leftward shift in the agonist's dose-response curve, indicating an increase in agonist potency (a lower EC₅₀ value).

Protocol: β-Arrestin Recruitment Assay

Causality: Investigating β-arrestin recruitment is essential for understanding potential receptor desensitization and the possibility of biased signaling, where a ligand preferentially activates one pathway (e.g., G protein) over another (e.g., β-arrestin).[16][17]

-

Assay System: Utilize cells co-expressing the A1AR and a β-arrestin recruitment reporter system. A common method is a protein complementation assay (e.g., NanoBiT®), where A1AR is fused to one subunit of a luciferase enzyme (LgBiT) and β-arrestin is fused to the other (SmBiT).[16][18]

-

Procedure:

-

Plate the engineered cells in a white, opaque 96-well plate.

-

Add the test PAM at various concentrations.

-

Add a fixed concentration of an A1AR agonist.

-

Add the luciferase substrate (e.g., coelenterazine h).

-

-

Detection: Measure luminescence over time. Recruitment of β-arrestin to the activated receptor brings the two luciferase subunits together, reconstituting a functional enzyme and generating a luminescent signal.[16]

-

Analysis: A PAM will enhance the agonist-induced luminescent signal, demonstrating potentiation of β-arrestin recruitment. Comparing the magnitude of potentiation in the cAMP assay versus the β-arrestin assay can reveal signaling bias.

Lead Optimization and Preclinical Development

The initial discovery of the (2-amino-3-thienyl)(phenyl)methanone scaffold was just the beginning. Extensive structure-activity relationship (SAR) studies have led to the development of more advanced analogs with improved pharmacological profiles.

| Compound | Key Structural Feature | Notable Pharmacological Property | Status/Key Finding |

| PD 81,723 | 4,5-dimethylthiophene, 3-CF₃-phenyl | First-in-class, proof-of-concept A1AR PAM.[1][5] | Foundational discovery compound. |

| T-62 | 4,5-bridged methylene chain on thiophene | Potent A1AR PAM.[1] | Advanced to clinical trials for neuropathic pain but was terminated due to elevated liver transaminases in some patients.[1][5] |

| VCP171 | Derivative of the 2-amino-3-benzoylthiophene series | Showed in vivo analgesic effects with fewer side effects than orthosteric agonists.[2] | Demonstrated therapeutic potential in preclinical pain models. |

| TRR469 | Highly potent aminothiophene derivative | Exhibited robust anxiolytic and anti-nociceptive effects in preclinical models without locomotor side effects.[13] | Highlights potential for treating anxiety disorders. |

| MIPS521 | 4-(bis(trifluoromethyl)phenyl)thiophene | Potent analgesic efficacy in neuropathic pain models by modulating elevated adenosine levels.[2][3] | Its structure in complex with A1AR was solved by cryo-EM, revealing the allosteric binding site.[3] |

The clinical trial of T-62 highlighted a critical challenge: potential off-target toxicity, possibly related to the metabolism of the thiophene core.[1][3][5] This has driven further research to identify bioisosteres and modify the core scaffold to improve metabolic stability and safety while retaining potent PAM activity.

Therapeutic Potential and Future Directions

The (2-amino-3-thienyl)(phenyl)methanone scaffold and its derivatives continue to represent a promising avenue for drug development, leveraging the therapeutic benefits of A1AR activation while minimizing side effects. Key therapeutic areas include:

-

Neuropathic Pain: PAMs can enhance the analgesic effects of adenosine released in the spinal cord in response to nerve injury.[1][3]

-

Anxiety Disorders: A1AR activation has anxiolytic effects, and PAMs like TRR469 have shown efficacy comparable to benzodiazepines but without the associated motor impairment.[12][13]

-

Cardioprotection: PAMs can amplify the protective effects of adenosine released during cardiac ischemia, potentially reducing infarct size and improving function post-injury.[2][8]

The future of A1AR PAM development is now being guided by structural biology. The cryo-EM structure of the A1AR-Gi complex with an orthosteric agonist and the PAM MIPS521 provides an atomic-level blueprint of the allosteric binding site.[3] This enables a structure-based drug design approach, allowing for the rational optimization of PAMs with higher potency, greater selectivity, and improved safety profiles, bringing this promising therapeutic strategy closer to clinical reality.

References

-

Valant, C., et al. (2023). Small molecule allosteric modulation of the adenosine A1 receptor. Frontiers in Pharmacology. Available at: [Link]

-

Draper-Joyce, C. J., et al. (2021). Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia. Nature. Available at: [Link]

-

Vincenzi, F., et al. (2022). Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications. Frontiers in Pharmacology. Available at: [Link]

-

Vincenzi, F., et al. (2016). Anxiolytic properties of A1 adenosine receptor PAMs. Oncotarget. Available at: [Link]

-

Schiedel, M., et al. (2023). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. Frontiers in Pharmacology. Available at: [Link]

-

Schiedel, M., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv. Available at: [Link]

-

Varani, K., et al. (2021). A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? Frontiers in Pharmacology. Available at: [Link]

-

Valant, C., et al. (2023). Small molecule allosteric modulation of the adenosine A1 receptor. PubMed Central. Available at: [Link]

-

Vincenzi, F., et al. (2016). Anxiolytic properties of A1 adenosine receptor PAMs. PubMed Central. Available at: [Link]

-

Oliva, P., et al. (2024). Mechanistic Insights into the Adenosine A1 Receptor's Positive Allosteric Modulation for Non-Opioid Analgesics. MDPI. Available at: [Link]

-

Tosh, D. K., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]

-

van der Klein, S. A., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry. Available at: [Link]

-

Schiedel, M., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv. Available at: [Link]

-

Kenakin, T. (2022). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology. Available at: [Link]

-

May, L. T., et al. (2007). Allosteric modulation of G protein-coupled receptors. Annual Review of Pharmacology and Toxicology. Available at: [Link]

-

Ushi M., et al. (1996). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. Kidney International. Available at: [Link]

-

Schiedel, M., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv. Available at: [Link]

-

Jarvis, M. F., et al. (1989). Radioligand Binding Assays for Adenosine Receptors. Methods in Neurosciences. Available at: [Link]

-

Chen, D., et al. (2021). In vitro cAMP cell-based functional assay and primary immune cell activation assay. ResearchGate. Available at: [Link]

Sources

- 1. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]

- 2. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 7. Allosteric modulation of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]

- 9. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Anxiolytic properties of A1 adenosine receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay | bioRxiv [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]

- 17. biorxiv.org [biorxiv.org]

- 18. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (2-amino-3-thienyl)(phenyl)methanone via the Gewald Reaction

Introduction: The Strategic Importance of the Gewald Reaction in Modern Drug Discovery

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its prevalence stems from its ability to act as a bioisostere for a phenyl group, while also providing a versatile platform for further chemical modifications.[2] Among the various synthetic routes to this valuable heterocyclic motif, the Gewald reaction stands out for its efficiency and convergence.[3] This one-pot, multi-component reaction allows for the facile construction of polysubstituted 2-aminothiophenes from readily available starting materials: a ketone or aldehyde, an activated nitrile, and elemental sulfur.[4]

This application note provides a comprehensive guide to the synthesis of a specific and valuable derivative, (2-amino-3-thienyl)(phenyl)methanone, utilizing the Gewald reaction. This particular compound and its analogues have garnered significant interest as allosteric modulators of adenosine receptors, highlighting their potential in the development of novel therapeutics.[5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed and field-tested experimental protocol, and offer insights into process optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for drug discovery and development.

Mechanistic Insights: A Stepwise Look at the Gewald Reaction

The elegance of the Gewald reaction lies in its sequential, self-assembling nature. The reaction proceeds through a series of well-established intermediates, beginning with a base-catalyzed Knoevenagel condensation.[1][6] Understanding this mechanism is paramount for rational troubleshooting and optimization.

-

Knoevenagel Condensation: The reaction is initiated by the deprotonation of the active methylene group of the nitrile (in our case, benzoylacetonitrile) by a base (e.g., morpholine or triethylamine). The resulting carbanion then attacks the carbonyl carbon of the ketone, followed by dehydration to yield an α,β-unsaturated nitrile intermediate.[2]

-

Sulfur Addition (Michael Addition): Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack by the enolate of the Knoevenagel product.[2]

-

Ring Closure and Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization via attack of the sulfur anion onto the nitrile group. Subsequent tautomerization and aromatization lead to the final 2-aminothiophene product.[6]

The overall transformation is a testament to the power of multi-component reactions in rapidly generating molecular complexity from simple precursors.[2]

Visualizing the Pathway: The Gewald Reaction Workflow

Caption: A schematic overview of the Gewald reaction workflow.

Experimental Protocol: Synthesis of (2-amino-4-phenyl-5-methyl-3-thienyl)(phenyl)methanone

This protocol details the synthesis of a representative (2-amino-3-thienyl)(phenyl)methanone derivative using acetophenone as the ketone component.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| Acetophenone | C₈H₈O | 120.15 | 1.20 g | 10 |

| Benzoylacetonitrile | C₉H₇NO | 145.16 | 1.45 g | 10 |

| Elemental Sulfur | S | 32.07 | 0.35 g | 11 |

| Morpholine | C₄H₉NO | 87.12 | 0.96 mL | 11 |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 20 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Instrumentation:

-

Round-bottom flask (100 mL) with reflux condenser

-

Magnetic stirrer with heating mantle

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.20 g, 10 mmol), benzoylacetonitrile (1.45 g, 10 mmol), elemental sulfur (0.35 g, 11 mmol), and absolute ethanol (20 mL).

-

Initiation: Begin stirring the mixture and add morpholine (0.96 mL, 11 mmol) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate reaction progression.

-

Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. A precipitate may form.

-

Isolation: Pour the reaction mixture into a beaker containing ice-cold water (50 mL) with stirring. The crude product will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove any unreacted starting materials and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | - Ineffective base- Low reaction temperature- Impure starting materials | - Use a freshly opened bottle of the amine base.- Ensure the reaction temperature is maintained at reflux.- Check the purity of the ketone and nitrile. |

| Formation of a Dark, Tarry Mixture | - Excessive heating- Prolonged reaction time- Side reactions of sulfur | - Maintain a gentle reflux and do not overheat.- Monitor the reaction closely by TLC and stop it once the starting materials are consumed.- Ensure the stoichiometry of sulfur is correct. |

| Difficulty in Product Crystallization | - Presence of oily impurities- Inappropriate recrystallization solvent | - Purify the crude product by column chromatography before attempting recrystallization.- Screen a variety of solvent systems for recrystallization. |

| Incomplete Reaction | - Insufficient reaction time- Steric hindrance from bulky ketones | - Extend the reaction time and continue monitoring by TLC.- Consider using a more reactive catalyst or a higher boiling point solvent. |

The Broader Context: Applications in Drug Development

The (2-amino-3-thienyl)(phenyl)methanone core is a privileged scaffold in medicinal chemistry.[7] Its derivatives have been explored for a range of biological activities, including:

-

Anticancer Agents: The 2-aminothiophene moiety has been incorporated into molecules with potent antiproliferative activity.

-

Antimicrobial Agents: This scaffold has shown promise in the development of new antibacterial and antifungal compounds.

-

Kinase Inhibitors: The structural features of these compounds make them suitable candidates for the design of kinase inhibitors, which are crucial in cancer therapy.

The Gewald reaction, with its operational simplicity and tolerance for a wide range of functional groups, provides an invaluable tool for rapidly generating libraries of these compounds for high-throughput screening and lead optimization in drug discovery programs.[3]

Conclusion: A Versatile and Enduring Synthetic Tool

The Gewald reaction remains a highly relevant and powerful method for the synthesis of 2-aminothiophenes. The protocol detailed herein for the synthesis of (2-amino-3-thienyl)(phenyl)methanone serves as a practical guide for researchers in the pharmaceutical and chemical industries. By understanding the underlying mechanism and potential pitfalls, scientists can effectively leverage this reaction to access a diverse array of heterocyclic compounds with significant therapeutic potential.

References

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24693-24707. [Link]

-

Bone, R. G., & Flinn, A. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 17(12), 14639-14648. [Link]

-

Gewald, K. (1965). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Darstellung von 2-Amino-thiophenen. Chemische Berichte, 98(11), 3571-3577. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Bruns, R. F., & Pugsley, T. A. (1989). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular pharmacology, 35(5), 648-657. [Link]

-

Mamedov, V. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31657–31671. [Link]

-

van der Mey, M., et al. (2001). 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications. Journal of medicinal chemistry, 44(16), 2523-2533. [Link]

-

Gobbi, S., et al. (2002). Synthesis of 2-amino-3-heteroaroylthiophenes and evaluation of their activity as potential allosteric enhancers at the human A1 receptor. Bioorganic & medicinal chemistry letters, 12(16), 2055-2058. [Link]

Sources

- 1. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Privileged Scaffold of (2-Amino-3-thienyl)(phenyl)methanone

An Application Guide to (2-Amino-3-thienyl)(phenyl)methanone in Medicinal Chemistry

Prepared by a Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The 2-aminothiophene core is a quintessential example of such a scaffold, and the specific derivative, (2-amino-3-thienyl)(phenyl)methanone, represents a particularly fruitful branch of this chemical family.[1][2][3] Its inherent structural features—a hydrogen bond donor (amine), a hydrogen bond acceptor (carbonyl), and two aromatic rings (thiophene and phenyl) capable of various interactions—provide a versatile template for drug design.

This guide provides an in-depth exploration of the (2-amino-3-thienyl)(phenyl)methanone scaffold, intended for researchers, scientists, and drug development professionals. We will move beyond simple descriptions to explain the causality behind experimental choices, offering detailed protocols and data-driven insights. The applications of this scaffold are vast, ranging from nuanced modulation of neurological receptors to potent anticancer and anti-inflammatory activities.[4][5][6] This document serves as a technical resource to facilitate the synthesis, evaluation, and optimization of novel therapeutic candidates based on this remarkable molecular core.

Core Synthesis: The Gewald Reaction

The primary and most efficient route to constructing the 2-amino-3-aroylthiophene scaffold is the Gewald reaction.[2][7] This one-pot, multi-component reaction is highly valued for its operational simplicity and ability to generate polysubstituted thiophenes from readily available starting materials.

Causality of the Gewald Reaction: The reaction proceeds by first forming an α,β-unsaturated nitrile through a Knoevenagel condensation between a ketone (in this case, a precursor to the phenylmethanone moiety) and an active methylene nitrile (e.g., malononitrile or cyanoacetate). The crucial step involves the addition of elemental sulfur to the intermediate, which, in the presence of a base (typically a secondary amine like morpholine or diethylamine), undergoes a series of steps including Michael addition, cyclization, and tautomerization to yield the final 2-aminothiophene product. The choice of base is critical; it acts as both a catalyst for the initial condensation and a nucleophilic carrier for the sulfur.

Visualizing the Synthetic Workflow

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Protocol 1: Synthesis of (2-amino-5-methyl-4-phenyl-3-thienyl)(phenyl)methanone

This protocol is a representative example adapted from established methodologies for synthesizing derivatives of the title scaffold.[8][9]

A. Materials:

-

Benzoylacetonitrile

-

1-Phenyl-1-propanone

-

Elemental Sulfur

-

Diethylamine

-

Ethanol

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

B. Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine benzoylacetonitrile (10 mmol), 1-phenyl-1-propanone (10 mmol), and elemental sulfur (12 mmol) in ethanol (50 mL).

-

Catalyst Addition: Slowly add diethylamine (15 mmol) to the stirred suspension. The addition is often mildly exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: After completion, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure (2-amino-5-methyl-4-phenyl-3-thienyl)(phenyl)methanone as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Application Area 1: Allosteric Modulation of A₁ Adenosine Receptors

A highly specific and well-documented application of the (2-amino-3-thienyl)(phenyl)methanone scaffold is in the development of Positive Allosteric Modulators (PAMs) for the A₁ Adenosine Receptor (A₁AR).[8][10][11]

Scientific Rationale: A₁ARs are G-protein coupled receptors (GPCRs) that play crucial roles in regulating cardiac and neuronal activity. While direct A₁AR agonists have therapeutic potential for conditions like pain and ischemia, they often suffer from significant side effects due to ubiquitous receptor activation.[8] PAMs offer a more refined approach. They do not activate the receptor directly but bind to a different ("allosteric") site, enhancing the effect of the endogenous agonist, adenosine. This approach amplifies the receptor's natural signaling in a spatially and temporally specific manner, potentially leading to a better therapeutic window.[8]

Mechanism of Action: The (2-amino-3-thienyl)(phenyl)methanone derivatives bind to an allosteric pocket on the A₁AR, believed to be located in a region outside the main transmembrane helix bundle.[8] This binding induces a conformational change that increases the affinity and/or efficacy of adenosine at its orthosteric binding site. A₁AR is coupled to Gᵢ proteins; its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The PAM enhances this downstream effect.

Visualizing the A₁AR PAM Signaling Pathway

Caption: Mechanism of A₁AR positive allosteric modulation.

Structure-Activity Relationship (SAR) Data

SAR studies have provided critical insights for optimizing the PAM activity of this scaffold.[8][12]

| Position of Substitution | Moiety | Favorable Substitutions | Impact on Activity | Reference |

| Thiophene C4 | Alkyl/Aryl | Small alkyl (e.g., methyl) or benzyl groups | Maintains or enhances potency | [12] |

| Thiophene C5 | Arylethynyl | Fluoro-substituted phenyl rings (e.g., 3,4-difluoro) | Significantly enhances PAM activity | [8] |

| Benzoyl Ring (C3) | Phenyl | Para-chloro substitution | Often used as a reference, generally favorable | [12] |

| Amino Group (C2) | -NH₂ | Unsubstituted | Essential for activity; substitution is generally detrimental | [8] |

Protocol 2: Functional Evaluation of A₁AR PAMs via cAMP Assay

This protocol describes a self-validating system to quantify the ability of a test compound to enhance agonist-mediated inhibition of cAMP production.

A. Materials & Reagents:

-

CHO-K1 cells stably expressing the human A₁AR (CHO-hA₁AR).

-

Cell culture medium (e.g., DMEM/F-12) with FBS, penicillin-streptomycin.

-

Forskolin (an adenylyl cyclase activator).

-

CPA (N⁶-Cyclopentyladenosine), a selective A₁AR agonist.

-

Test compounds (dissolved in DMSO).

-

cAMP detection kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer).

-

384-well white opaque microplates.

B. Step-by-Step Procedure:

-

Cell Seeding: Seed CHO-hA₁AR cells into a 384-well plate at a density of 2,000-4,000 cells/well and incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (CPA) in stimulation buffer. The final DMSO concentration in the assay should be ≤ 0.5%.

-

Assay Execution (Causality Check):

-

Agonist Dose-Response: To establish a baseline, add varying concentrations of CPA along with a fixed concentration of forskolin (e.g., 3 µM). This determines the EC₅₀ of the agonist alone.

-

PAM Effect: To test for PAM activity, add a fixed, sub-maximal concentration of CPA (e.g., EC₂₀) along with varying concentrations of the test compound. Also include a fixed concentration of forskolin.

-

Controls (Self-Validation): Include wells with: (a) cells + forskolin only (maximum cAMP); (b) cells + forskolin + max CPA (agonist-inhibited cAMP); (c) cells + forskolin + test compound only (to check for intrinsic agonist/inverse agonist activity).

-

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the detection kit. This typically involves adding detection reagents and measuring a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Data Analysis:

-

Convert the raw TR-FRET signal to cAMP concentration using a standard curve.

-

Normalize the data relative to the maximum (forskolin only) and minimum (forskolin + max CPA) signals.

-

Plot the concentration-response curves using non-linear regression to determine the EC₅₀ values. A leftward shift in the CPA dose-response curve in the presence of the test compound indicates positive allosteric modulation.

-

Application Area 2: Anticancer Drug Discovery

The broader 2-aminothiophene class, including (2-amino-3-thienyl)(phenyl)methanone analogues, has demonstrated significant antiproliferative and cytostatic effects against various human cancer cell lines.[13][14]

Scientific Rationale: The scaffold's ability to be readily functionalized allows for the targeting of various pathways critical to cancer cell survival and proliferation. For instance, specific derivatives have been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in certain lung and breast cancers.[2] Other derivatives appear to exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[13]

Visualizing the EGFR/HER2 Inhibition Pathway

Caption: Inhibition of the EGFR/HER2 signaling cascade by a thiophene derivative.

Antiproliferative Activity Data

The following table summarizes representative data for 2-aminothiophene derivatives against cancer cell lines from published literature.[13]

| Compound ID | Cancer Cell Line | Assay Duration | IC₅₀ (µM) | Reference |

| 6CN14 | HeLa (Cervical) | 48h | ~15 | [13] |

| 7CN09 | HeLa (Cervical) | 48h | ~20 | [13] |

| 6CN14 | PANC-1 (Pancreatic) | 48h | ~25 | [13] |

| 7CN09 | PANC-1 (Pancreatic) | 48h | ~30 | [13] |

| Doxorubicin | HeLa (Cervical) | 48h | ~10 | [13] |

Protocol 3: Antiproliferative Activity Assessment via MTT Assay

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

A. Materials & Reagents:

-

Human cancer cell lines (e.g., HeLa, PANC-1) and a non-cancerous control line (e.g., 3T3 fibroblasts).

-

Complete cell culture medium.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well flat-bottom microplates.

-

Multichannel pipette and a microplate reader.

B. Step-by-Step Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. The causality here is that only metabolically active cells with functional mitochondrial reductase enzymes can convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals completely.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.

-

Plot the percentage viability against the log of the compound concentration.

-

Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

-

Conclusion and Future Perspectives

The (2-amino-3-thienyl)(phenyl)methanone scaffold has firmly established its place as a privileged structure in medicinal chemistry. Its synthetic accessibility via the robust Gewald reaction and its proven ability to serve as a template for potent and selective modulators of key biological targets, such as the A₁ adenosine receptor and various protein kinases, underscore its value. The detailed protocols provided herein offer a validated starting point for researchers aiming to explore this chemical space.

Future work should focus on leveraging the detailed SAR knowledge to design next-generation compounds with improved pharmacokinetic profiles and enhanced target specificity. Exploring novel therapeutic areas beyond neurology and oncology, such as metabolic disorders[15] and infectious diseases[1], could unlock new potential for this versatile and powerful scaffold.

References

-

Barros, C. D. S., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules. [Link]

-

ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. [Link]

-

ResearchGate. (n.d.). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | Request PDF. [Link]

-

Tosh, D. K., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

-

Gomma, A. M., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Saleh, T. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]

-

Romagnoli, R., et al. (2008). Synthesis and Biological Effects of Novel 2-Amino-3-naphthoylthiophenes as Allosteric Enhancers of the A1 Adenosine Receptor. Journal of Medicinal Chemistry. [Link]

-

Valant, C., et al. (2014). Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A1 receptor. Journal of Medicinal Chemistry. [Link]

-

de Aguiar, A. C. V., et al. (2017). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy. [Link]

-

de Moura, R. O., et al. (2018). Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. Molecules. [Link]

-

Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ARKIVOC. [Link]

-

Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry. [Link]

-

Romagnoli, R., et al. (2015). Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. research.monash.edu [research.monash.edu]

- 12. Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sci-Hub. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines / Biomedicine & Pharmacotherapy, 2016 [sci-hub.sg]

- 14. Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 5-arylethynyl aminothiophenes via Sonogashira Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-arylethynyl aminothiophenes

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of an arylethynyl group at the 5-position of the 2-aminothiophene ring system creates a class of compounds with significant potential in drug discovery. This modification allows for the exploration of extended chemical space, enabling fine-tuning of electronic and steric properties to optimize interactions with biological targets. These compounds have shown promise as allosteric enhancers of the A1-adenosine receptor and as potential anticancer agents.[2][5]

The Sonogashira reaction, a powerful palladium and copper co-catalyzed cross-coupling reaction, provides a direct and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is widely utilized in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[6][7] This application note provides a detailed, field-proven guide for the synthesis of 5-arylethynyl aminothiophenes, starting from the preparation of the key intermediate, 2-amino-5-iodothiophene, followed by its Sonogashira coupling with various arylacetylenes.

Reaction Mechanism: The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[4]

-

Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (in this case, 2-amino-5-iodothiophene) to a palladium(0) complex to form a palladium(II) intermediate.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the acetylenic group to the palladium center and regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting palladium(II) complex, now bearing both the aminothiophene and the arylalkynyl ligands, undergoes reductive elimination to yield the final 5-arylethynyl aminothiophene product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Part 1: Synthesis of 2-amino-5-iodothiophene (Starting Material)

The synthesis of the key starting material, 2-amino-5-iodothiophene, can be achieved through the direct iodination of 2-aminothiophene using N-iodosuccinimide (NIS). This method offers a regioselective and efficient route to the desired product.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 2-Aminothiophene | Reagent Grade, 98% | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | Reagent Grade, 98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Saturated Sodium Thiosulfate | Laboratory Grade | Fisher Scientific |

| Brine | Laboratory Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific |

Protocol:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-aminothiophene (1.0 g, 10.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of NIS: Slowly add N-iodosuccinimide (NIS) (2.5 g, 11.1 mmol, 1.1 equivalents) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 4:1).

-

Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate) to afford 2-amino-5-iodothiophene as a solid.

Part 2: Sonogashira Coupling of 2-amino-5-iodothiophene with Phenylacetylene

This protocol details the Sonogashira coupling of the synthesized 2-amino-5-iodothiophene with phenylacetylene as a representative arylacetylene.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 2-Amino-5-iodothiophene | As synthesized | - |

| Phenylacetylene | Reagent Grade, 98% | Sigma-Aldrich |

| Bis(triphenylphosphine)palladium(II) dichloride | Catalyst Grade | Sigma-Aldrich |

| Copper(I) iodide (CuI) | Reagent Grade, 98% | Sigma-Aldrich |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Ethyl acetate | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

| Saturated Ammonium Chloride | Laboratory Grade | Fisher Scientific |

| Brine | Laboratory Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | Laboratory Grade | Fisher Scientific |

Reaction Parameters:

| Parameter | Value |

| Stoichiometry | 2-amino-5-iodothiophene (1.0 eq) |

| Phenylacetylene (1.2 eq) | |

| PdCl₂(PPh₃)₂ (0.03 eq) | |

| CuI (0.06 eq) | |

| Triethylamine (2.0 eq) | |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere, add 2-amino-5-iodothiophene (225 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).

-

Solvent and Reagents: Add anhydrous tetrahydrofuran (THF, 10 mL) and anhydrous triethylamine (0.28 mL, 2.0 mmol).

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Addition of Alkyne: Add phenylacetylene (0.13 mL, 1.2 mmol) to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (Eluent: Hexane/Ethyl Acetate = 4:1).

-

Work-up: After the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 5-(phenylethynyl)thiophen-2-amine.

Characterization of 5-(phenylethynyl)thiophen-2-amine

The structure of the final product can be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and thiophene rings, as well as a broad singlet for the amino protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the acetylenic carbons in the region of 80-100 ppm, in addition to the signals for the aromatic carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product.

Troubleshooting and Key Considerations

-

Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. It is crucial to maintain an inert atmosphere throughout the reaction.

-